molecular formula C22H34O4 B3026464 Hexyl isooctyl phthalate CAS No. 71850-12-9

Hexyl isooctyl phthalate

Cat. No.: B3026464
CAS No.: 71850-12-9
M. Wt: 362.5 g/mol
InChI Key: GFFGRXBREAKWET-UHFFFAOYSA-N
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Description

Hexyl isooctyl phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are esters of phthalic acid and are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound is specifically used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl isooctyl phthalate is synthesized through the esterification of phthalic anhydride with hexanol and isooctanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride is reacted with hexanol and isooctanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove excess alcohols and by-products, resulting in the pure ester product.

Chemical Reactions Analysis

Types of Reactions: Hexyl isooctyl phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (hexanol and isooctanol).

    Oxidation: The alcohol groups in this compound can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.

Major Products Formed:

    Hydrolysis: Phthalic acid, hexanol, and isooctanol.

    Oxidation: Aldehydes or carboxylic acids derived from the alcohol groups.

    Substitution: Ester derivatives with nucleophiles.

Scientific Research Applications

Hexyl isooctyl phthalate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the production of flexible polymers and as a solvent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.

    Industry: Widely used in the manufacturing of plastics, adhesives, coatings, and personal care products.

Mechanism of Action

Hexyl isooctyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to nuclear receptors and altering gene expression. This disruption can affect various physiological processes, including reproductive and developmental functions.

Comparison with Similar Compounds

Hexyl isooctyl phthalate is similar to other phthalates such as:

  • Bis(2-ethylhexyl) phthalate (DEHP)
  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)
  • Di-2-propyl heptyl phthalate (DPHP)

Uniqueness: this compound is unique due to its specific combination of hexanol and isooctanol, which imparts distinct physical and chemical properties compared to other phthalates. This uniqueness makes it suitable for specific industrial applications where other phthalates may not perform as effectively.

Biological Activity

Hexyl isooctyl phthalate (HIOP) is a member of the phthalate family, which are widely used as plasticizers in various industrial applications. Understanding its biological activity is crucial due to potential health impacts associated with exposure. This article reviews the biological effects, toxicological data, and environmental implications of HIOP based on diverse research findings.

This compound is characterized by its chemical structure, which consists of a phthalate backbone with hexyl and isooctyl groups. This structure influences its solubility, volatility, and interactions with biological systems.

1. Endocrine Disruption

Research indicates that phthalates, including HIOP, may act as endocrine disruptors. They can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. A study demonstrated that metabolites of phthalates inhibit sulfotransferase enzymes, which are crucial for hormone metabolism .

2. Reproductive and Developmental Toxicity

Phthalates have been linked to adverse reproductive outcomes. For instance, exposure to HIOP has been associated with altered fetal development in animal models, suggesting potential risks during pregnancy . The mechanisms involve disruption of hormonal balance and direct effects on reproductive tissues.

3. Carcinogenic Potential

Some studies indicate that certain phthalates may have carcinogenic properties. While specific data on HIOP's carcinogenicity is limited, related compounds have shown potential for tumor promotion in laboratory settings .

Antibacterial Activity

Recent studies have explored the antibacterial properties of HIOP and its derivatives. For example, certain phthalates exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve membrane disruption and interference with bacterial metabolism .

Case Studies

  • Case Study 1 : A study evaluated the effects of HIOP on human cell lines, revealing cytotoxic effects at higher concentrations. The study highlighted the importance of dosage in determining biological outcomes.
  • Case Study 2 : Environmental monitoring indicated the presence of HIOP in aquatic ecosystems, raising concerns about its impact on marine life. Toxicity assessments showed that HIOP could affect fish reproduction and growth rates .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialInhibition of E. coli and S. aureus growth
Endocrine disruptionAltered hormone signaling
Reproductive toxicityAdverse effects on fetal development
CarcinogenicityPotential tumor promotion

Environmental Impact

Phthalates like HIOP are persistent in the environment and can bioaccumulate in living organisms. Studies have shown that they can leach from plastics into soil and water systems, posing risks to wildlife and human health through food chain exposure .

Properties

IUPAC Name

1-O-hexyl 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-4-5-6-11-16-25-21(23)19-14-9-10-15-20(19)22(24)26-17-12-7-8-13-18(2)3/h9-10,14-15,18H,4-8,11-13,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFGRXBREAKWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222123
Record name Hexyl isooctyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71850-12-9
Record name Hexyl isooctyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl isooctyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl isooctyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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